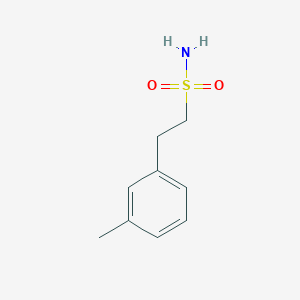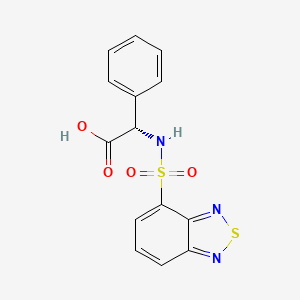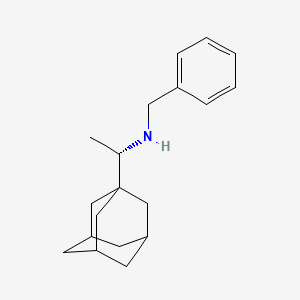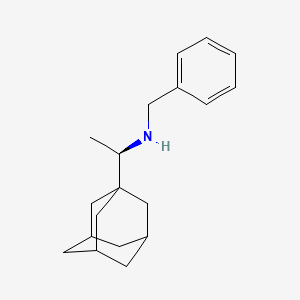![molecular formula C15H22N2O2 B7595888 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential application in the field of neuroscience, particularly in the treatment of mental disorders such as depression and anxiety.
作用机制
The exact mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. This compound has been shown to increase the levels of these neurotransmitters, which are known to play a role in mood regulation and emotional processing. Additionally, this compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety and depression. Additionally, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can lead to a reduction in stress and anxiety levels.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid for lab experiments is its relatively straightforward synthesis method. Additionally, this compound has been extensively studied in animal models, making it a well-established research tool. However, one limitation of this compound is its potential toxicity and side effects, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid. One area of interest is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents for mental disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in humans, which will be important for its eventual clinical use.
合成方法
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid can be synthesized through a multi-step process involving the reaction of 2-methylphenylpiperazine with butyric anhydride. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is relatively straightforward and has been optimized in recent years to improve yield and purity.
科学研究应用
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been extensively studied for its potential application as a therapeutic agent for various mental disorders. It has been shown to have anxiolytic and antidepressant properties in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been investigated for its potential use in the treatment of addiction and withdrawal symptoms.
属性
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-13(15(18)19)16-8-10-17(11-9-16)14-7-5-4-6-12(14)2/h4-7,13H,3,8-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGERSQQPVMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)
![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)



![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)

![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)

